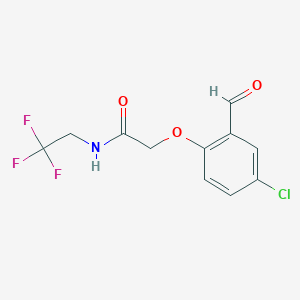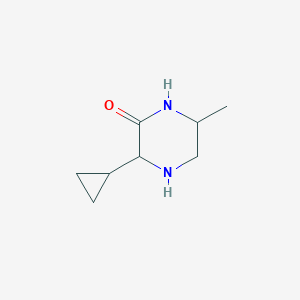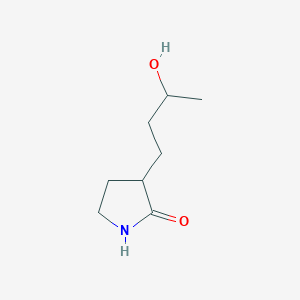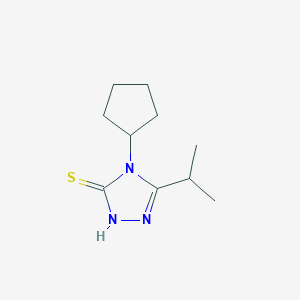
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a formyl group, and a trifluoroethyl acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Trifluoroethyl Group: The phenoxy intermediate is then reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or other suitable reagents.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding hydroxymethyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
作用機序
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
2-(4-chloro-2-formylphenoxy)acetamide: Lacks the trifluoroethyl group.
2-(4-chloro-2-formylphenoxy)-N-methylacetamide: Contains a methyl group instead of the trifluoroethyl group.
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)propionamide: Contains a propionamide group instead of the acetamide group.
Uniqueness
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability
特性
分子式 |
C11H9ClF3NO3 |
|---|---|
分子量 |
295.64 g/mol |
IUPAC名 |
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C11H9ClF3NO3/c12-8-1-2-9(7(3-8)4-17)19-5-10(18)16-6-11(13,14)15/h1-4H,5-6H2,(H,16,18) |
InChIキー |
HGFZTDXFGNPGQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C=O)OCC(=O)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)



![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)


![Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)
![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)





